![molecular formula C21H29NO4 B13094587 1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13094587.png)
1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a naphthalene ring fused to a pyrrolidine ring, with tert-butyl and ethyl substituents. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique physical properties.
Méthodes De Préparation
The synthesis of 1’-tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the naphthalene and pyrrolidine precursors, followed by a spirocyclization reaction to form the spirocyclic core. The tert-butyl and ethyl groups are introduced through alkylation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature controls.
Analyse Des Réactions Chimiques
1’-Tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any present carbonyl groups.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1’-Tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate due to its spirocyclic structure, which is often associated with bioactivity.
Industry: It can be used in the development of new materials with specific physical properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1’-tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence its binding affinity and specificity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1’-tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate include other spirocyclic compounds with different substituents or ring structures. For example:
Spiro[indoline-3,4’-pyrrolidine]: Another spirocyclic compound with potential biological activity.
Spiro[cyclohexane-1,3’-pyrrolidine]: A simpler spirocyclic structure used in various chemical applications. The uniqueness of 1’-tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate lies in its specific substituents and the combination of naphthalene and pyrrolidine rings, which may confer distinct physical and chemical properties.
This detailed overview provides a comprehensive understanding of 1’-tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C21H29NO4 |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
1-O'-tert-butyl 3-O'-ethyl spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-1',3'-dicarboxylate |
InChI |
InChI=1S/C21H29NO4/c1-5-25-18(23)17-13-22(19(24)26-20(2,3)4)14-21(17)12-8-10-15-9-6-7-11-16(15)21/h6-7,9,11,17H,5,8,10,12-14H2,1-4H3 |
Clé InChI |
QFPFCBTVYGUTDI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN(CC12CCCC3=CC=CC=C23)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate](/img/structure/B13094504.png)

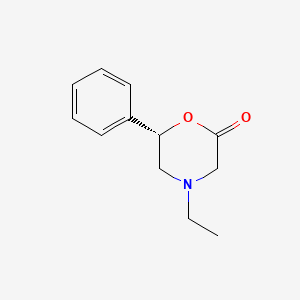

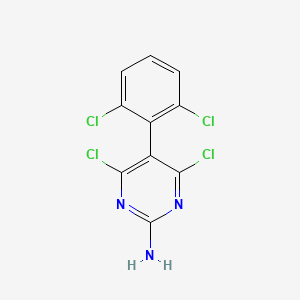
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)

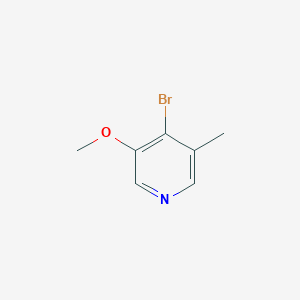
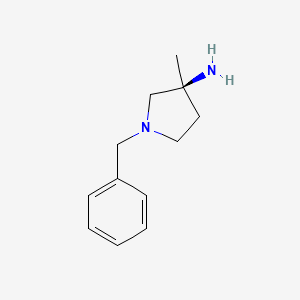
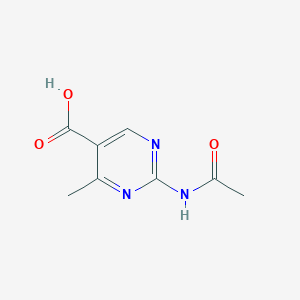

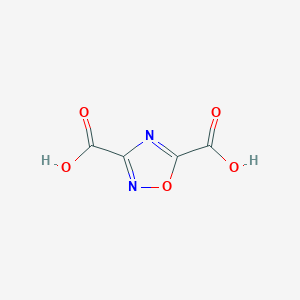
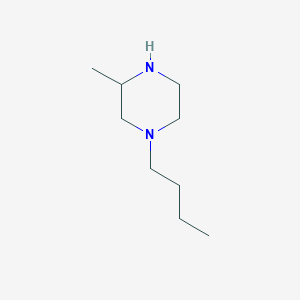
![2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro-](/img/structure/B13094588.png)
